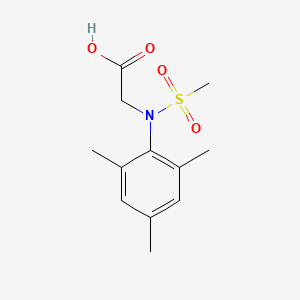

N-Mesityl-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Mesityl-N-(methylsulfonyl)glycine involves the reaction of mesityl-substituted NHCs with glycine derivatives. The mesityl group enhances the reactivity of the NHC catalyst, leading to faster reactions with α-functionalized aldehydes .

Chemical Reactions Analysis

N-Mesityl-N-(methylsulfonyl)glycine is involved in various NHC-catalyzed reactions of α-functionalized aldehydes. These include annulations, oxidations, and redox reactions. The presence of the mesityl group accelerates the formation of the Breslow intermediate, rendering the initial addition of the NHC to the aldehyde irreversible .

Aplicaciones Científicas De Investigación

Enzyme and Metabolic Pathway Studies

N-Mesityl-N-(methylsulfonyl)glycine is structurally related to compounds that have been used to study enzyme reactions involving methyl transfer and sulfonylation processes. For example, Glycine N-methyltransferase (GNMT) is a key enzyme in methyl group metabolism, which uses S-adenosylmethionine to methylate glycine, thereby regulating the methylating potential of cells. Studies on GNMT have elucidated its role in controlling methyl group homeostasis and its inhibition by specific forms of folate, highlighting the potential of related compounds for probing enzyme mechanisms and metabolic pathways (Luka et al., 2006).

Agricultural Research

In agricultural sciences, compounds similar to N-Mesityl-N-(methylsulfonyl)glycine have been used to explore the effects of chemical agents on plant growth and development. For instance, sulfonylurea herbicides, which share functional group similarities with N-Mesityl-N-(methylsulfonyl)glycine, have been investigated for their growth-inhibitory effects on soybean cell suspension cultures, demonstrating the utility of such compounds in studying plant response to chemical stressors and the underlying biochemical pathways (Scheel & Casida, 1985).

Chemical and Biological Analysis Techniques

N-Mesityl-N-(methylsulfonyl)glycine, due to its unique structural features, can also be relevant in the development of novel analytical techniques. For example, the use of fluorosurfactants in micellar electrokinetic capillary chromatography for the improved separation and analysis of biological compounds indicates the potential application of similarly structured compounds in enhancing the efficiency and selectivity of analytical methods (de Ridder et al., 2001).

Propiedades

IUPAC Name |

2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOYUNNXFLPBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesityl-N-(methylsulfonyl)glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)

![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)

![5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B2763510.png)

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)